3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
3-Chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a benzamide derivative featuring a thiazolo[5,4-b]pyridine scaffold linked to a chlorinated aromatic ring. This compound belongs to a class of heterocyclic molecules with demonstrated biological activity, particularly in targeting kinases and bacterial proteins. Its structure combines a planar thiazolo-pyridine core, which enhances π-π stacking interactions, and a chloro-substituted benzamide group that contributes to hydrophobic binding and electronic effects. The compound’s molecular weight is approximately 391.10 g/mol (calculated from analogous structures in ), with a topological polar surface area of 102 Ų, indicating moderate solubility .
Properties
IUPAC Name |
3-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-14-6-1-4-12(10-14)17(24)22-15-7-2-5-13(11-15)18-23-16-8-3-9-21-19(16)25-18/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVWKQKVQGGVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that allow for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and benzamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonds, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors
A series of thiazolo[5,4-b]pyridine derivatives were evaluated for c-KIT inhibitory activity (). Key comparisons include:
- Compound 6h : Features a 3-(trifluoromethyl)phenyl group at the R1 position, yielding moderate enzymatic inhibition (IC₅₀ = 9.87 µM). Molecular docking suggests the trifluoromethyl group occupies a hydrophobic pocket in c-KIT.
Table 1: Structural and Activity Comparison of Selected Thiazolo[5,4-b]pyridine Derivatives
| Compound | R1 Group | Target | IC₅₀ (µM) | Key Interaction |
|---|---|---|---|---|
| 6h | 3-(Trifluoromethyl)phenyl | c-KIT | 9.87 | Hydrophobic pocket binding |
| 3-Chloro-N-(3-...)benzamide | 3-Chlorophenyl | N/A* | N/A | Hypothesized enhanced π-π stacking |
Anti-Bacterial Thiazolo-Pyridine Derivatives
- PC190723 (3-[(6-chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide) : This compound targets FtsZ in Staphylococcus aureus, exhibiting potent anti-MRSA activity (). The chloro-thiazolo-pyridine moiety is critical for binding to FtsZ’s GTPase domain. In contrast, 3-chloro-N-(3-...)benzamide lacks the methoxy-difluoro-benzamide chain, which may reduce its antibacterial efficacy but improve kinase selectivity .
Table 2: Physicochemical Properties Comparison
Substitution Effects on Activity
- Methoxy vs. Chloro Substituents : The 2,4-dimethoxy analog () shares the thiazolo-pyridine scaffold but replaces chlorine with methoxy groups. Methoxy substituents increase electron density and may enhance solubility but reduce target affinity compared to chloro’s electron-withdrawing effects .
- 3-Methoxy Derivative (T60001): Acts as a sirtuin modulator (), highlighting how minor structural changes (chloro → methoxy) shift biological targets from kinases to epigenetic regulators .
Key Research Findings
- SAR Insights : The 3-chloro group in thiazolo-pyridine derivatives balances hydrophobicity and steric bulk, favoring kinase binding over bacterial targets (contrast with PC190723) .
- Patent Derivatives : European Patent EP 3 532 474 B1 () includes benzamide-triazolo-pyridine hybrids but lacks direct analogs, underscoring the uniqueness of the thiazolo-pyridine scaffold in 3-chloro-N-(3-...)benzamide .
Biological Activity
3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine moiety fused with a phenyl ring and a benzamide group. Its IUPAC name is 3-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide, and it possesses the molecular formula .
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Activity against Bacteria : The compound was tested against various bacterial strains. In one study, derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli , comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : The compound also demonstrated antifungal activity against Candida albicans , with MIC values indicating effectiveness at concentrations lower than traditional antifungal agents .
| Microorganism | MIC (µg/mL) | Standard Comparison |
|---|---|---|
| Staphylococcus aureus | 0.5 - 8 | Ciprofloxacin |
| Escherichia coli | 0.5 - 8 | Ciprofloxacin |
| Candida albicans | < 254 | Cycloheximide |
Anticancer Activity
Research has highlighted the potential of this compound in cancer therapy:
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound can inhibit tumor cell proliferation in several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast and lung cancer cells .
- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific enzymes involved in cancer cell signaling pathways. Molecular docking studies indicate that the compound binds effectively to targets such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer progression .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor:
- Targeting Kinases : Investigations into its interaction with kinases have shown that modifications in its structure can enhance binding affinity and selectivity for certain isoforms of PI3K. This specificity is vital for developing targeted therapies with reduced side effects .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Desai et al. evaluated various thiazole derivatives, including the target compound, revealing that specific substitutions on the thiazole ring significantly influenced antimicrobial potency against multiple strains .
- Anticancer Research : Another research project focused on synthesizing derivatives of thiazolo[5,4-b]pyridine compounds for their anticancer potential. The findings suggested that certain structural modifications could enhance their efficacy against breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
